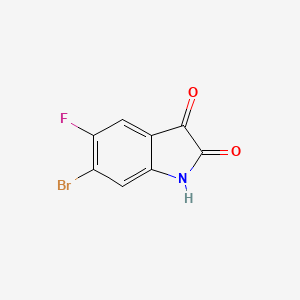

6-Bromo-5-fluoroindoline-2,3-dione

Beschreibung

Significance of Isatin (B1672199) Derivatives in Medicinal Chemistry and Organic Synthesis

Isatin and its derivatives have captured the attention of researchers for decades due to their wide array of biological activities and their utility as synthetic building blocks. taylorfrancis.comresearchgate.net First discovered in 1841, isatin is a natural product found in various plants and has also been identified as a metabolic derivative in humans. taylorfrancis.comresearchgate.net

In medicinal chemistry, the isatin scaffold is a privileged structure, forming the core of numerous compounds with diverse pharmacological properties. These include potential anticancer, antimicrobial, anticonvulsant, antiviral, and anti-inflammatory activities. nih.govresearchgate.netresearchgate.netfarmaceut.org The inherent reactivity of the isatin core, particularly at the C3-carbonyl group, allows for a wide range of chemical modifications, leading to the synthesis of large libraries of compounds for drug discovery. nih.govnih.gov

In organic synthesis, the reactivity of isatin makes it a valuable starting material for constructing other heterocyclic systems like quinolines and oxindoles. taylorfrancis.com Its ability to undergo N-alkylation, acylation, and electrophilic aromatic substitution at the C-5 and C-7 positions provides chemists with multiple avenues for creating novel molecular architectures. taylorfrancis.com

Role of Halogenation in Modulating Bioactivity and Reactivity of Indoline-2,3-diones

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the isatin ring is a key strategy for modulating the compound's physicochemical and biological properties. nih.gov Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

The presence of halogens can alter the electronic nature of the aromatic ring, affecting the reactivity of the entire molecule. mdpi.com For instance, the electron-withdrawing properties of fluorine and bromine can impact how the molecule interacts with enzymes and receptors. smolecule.com Bromination, in particular, has been shown to potentially increase biological activity in many natural products. nih.gov The specific position and type of halogen are crucial, as they can lead to different biological outcomes and potencies. nih.gov This strategic placement of halogens is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's therapeutic potential.

Overview of the Research Landscape for Halogenated Indoline-2,3-diones, with Specific Reference to 6-Bromo-5-fluoroindoline-2,3-dione

The research landscape for halogenated indoline-2,3-diones is active, with scientists exploring how different halogenation patterns affect bioactivity. nih.gov The compound this compound is a specific example of a di-halogenated isatin derivative that has emerged as a valuable research chemical. biosynce.combiosynce.com

This particular compound combines the properties of both bromine and fluorine at adjacent positions on the benzene (B151609) ring. Its uniqueness lies in this specific di-halogenation pattern, which may confer distinct electronic and steric properties compared to its mono-halogenated or non-halogenated counterparts. smolecule.com While extensive, peer-reviewed studies on the specific biological activities of this compound are still emerging, its availability indicates its use as a building block in the synthesis of more complex molecules for various research applications, including the development of novel therapeutic agents or functional materials like dyes. smolecule.combiosynce.com Research into analogous compounds suggests that such halogenated indoles are being investigated for their potential to interact with significant biological pathways, such as the aryl hydrocarbon receptor (AhR), which is involved in cellular metabolism and immune response. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-5-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWODPNMMHAURNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 5 Fluoroindoline 2,3 Dione and Its Derivatives

Strategies for Halogenation of Indoline-2,3-dione Frameworks

The introduction of halogen atoms onto the isatin (B1672199) scaffold is a key strategy for modulating its electronic properties and biological activity. The synthesis of 6-Bromo-5-fluoroindoline-2,3-dione inherently involves the strategic introduction of both bromine and fluorine atoms onto the indole (B1671886) ring system.

The synthesis of di-substituted isatins like this compound requires precise control over the regioselectivity of the halogenation reactions. Often, the synthesis starts from an already substituted aniline (B41778) or indole precursor. For instance, the synthesis of a related compound, 6-bromo-5,7-difluoroindoline-2,3-dione, begins with 2-amino-4-bromo-3-fluorobenzoic acid, which undergoes an oxidation reaction to form the indoline (B122111) structure. evitachem.com This highlights a common strategy where the substitution pattern is established on the starting material before the formation of the indoline-2,3-dione ring.

Direct halogenation of the isatin ring can also be achieved. For example, the bromination of 2-trifluoromethylindole with one equivalent of bromine can lead to the formation of the 3-bromo derivative. nih.gov Further bromination can occur at the 5-position. nih.gov While this specific example does not yield the 6-bromo-5-fluoro derivative, it illustrates the principle of direct halogenation on the indole core. The regioselectivity is influenced by the existing substituents and the reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various isatin derivatives. mdpi.comresearchgate.net

In the context of preparing precursors for halogenated isatins, microwave irradiation can significantly improve the efficiency of N-alkylation reactions, which are often a preliminary step before further functionalization or ring formation. mdpi.comnih.govresearchgate.net For instance, the N-alkylation of isatin using various alkyl halides can be achieved in a household microwave oven with potassium carbonate or cesium carbonate as the base and a few drops of a high-boiling solvent like DMF or NMP. mdpi.comresearchgate.net This method offers advantages such as reduced solvent usage and easier workup. mdpi.com While direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided results, the application of MAOS to related isatin chemistry suggests its potential for improving the efficiency of the synthetic steps involved. mdpi.comresearchgate.net

| Reaction Type | Method | Key Features | Reference |

| N-Alkylation of Isatin | Microwave-Assisted | Reduced reaction times, higher yields, less solvent | mdpi.comnih.govresearchgate.net |

| Synthesis of N-alkylisatin-3-thiocarbohydrazones | Microwave-Assisted | Faster reaction, higher yields, solvent-free or minimal solvent | researchgate.net |

Functionalization at the N1-Position of Indoline-2,3-dione

The nitrogen atom at the 1-position of the indoline-2,3-dione ring is a key site for derivatization, allowing for the introduction of a wide range of substituents that can significantly influence the molecule's properties.

N-alkylation of isatins is a common strategy to introduce alkyl groups at the N1-position. mdpi.com This is typically achieved by treating the isatin with an alkylating agent in the presence of a base. mdpi.comresearchgate.net Microwave-assisted N-alkylation has been shown to be a particularly efficient method. mdpi.comnih.gov For example, the reaction of isatin with various alkyl halides under microwave irradiation using K2CO3 or Cs2CO3 as a base provides N-alkylated isatins in good yields. mdpi.com

Site-selective N1-alkylation can be challenging in molecules with multiple potential alkylation sites. For instance, in the alkylation of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione, selective N-alkylation at the thiazolidine-2,4-dione ring was achieved over the indole nitrogen under basic conditions in DMF. niscair.res.in In the case of benzotriazoles, a B(C6F5)3-catalyzed reaction with diazoalkanes has been developed for site-selective N1-alkylation. rsc.org

Isatin and its derivatives are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single synthetic operation. uc.ptchemrevlett.comchemrevlett.com These reactions often lead to the formation of diverse heterocyclic systems, including spirooxindoles and bis-oxindoles. uc.ptuevora.pt

One notable application of MCRs is the synthesis of dimeric structures. For example, the self-condensation of indane-1,3-dione, a related dicarbonyl compound, leads to the formation of a dimeric adduct known as bindone. nih.gov While not a direct example with this compound, this illustrates the potential for dimerization. More complex multicomponent reactions involving isatins can lead to the formation of molecules incorporating multiple isatin units or other heterocyclic systems. acs.org

Derivatization via Condensation Reactions and Heterocycle Annulation

The carbonyl group at the C3-position of the indoline-2,3-dione ring is highly reactive and serves as a key handle for a wide range of derivatization reactions, including condensations and cycloadditions that lead to the formation of new heterocyclic rings.

Condensation reactions of isatins with various nucleophiles are widely used to synthesize a plethora of derivatives. For instance, the reaction of isatin with hydrazine (B178648) hydrate (B1144303) can form a 3-hydrazonoindolin-2-one intermediate, which can be further reacted with substituted benzene (B151609) sulfonyl chlorides to yield isatin-based benzene sulfonamide derivatives. nih.gov Similarly, condensation with thiosemicarbazide (B42300) derivatives is a common strategy. youtube.com

Heterocycle annulation involves the formation of a new ring fused to the isatin core. One powerful method for this is the 1,3-dipolar cycloaddition reaction. researchgate.netuevora.pt Azomethine ylides, generated in situ from isatins and amino acids, can react with various dipolarophiles to produce spiro-pyrrolidine-oxindole systems. uevora.pt Another example is the [2+2] annulation of isatin-derived ketimines with simple aldehydes, catalyzed by N-heterocyclic carbenes, to afford enantioenriched spirooxindole β-lactams. nih.govrsc.org

| Reaction | Reactants | Product Type | Reference |

| Condensation | Isatin, Hydrazine Hydrate, Benzene Sulfonyl Chloride | Isatin-based Benzene Sulfonamides | nih.gov |

| 1,3-Dipolar Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spiro-pyrrolidine-oxindoles | uevora.pt |

| [2+2] Annulation | Isatin-derived Ketimine, Aldehyde | Spirooxindole β-lactams | nih.govrsc.org |

| Multicomponent Reaction | Isatin, Tetrahydroisoquinoline, Terminal Alkyne | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

Formation of Triazole-Tethered Indoline-2,3-diones via Click Chemistry

One of the most efficient and widely used methods for creating complex molecular architectures is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction facilitates the covalent linking of two different molecular fragments through the formation of a stable 1,2,3-triazole ring. nih.govresearchgate.net The synthesis of triazole-tethered this compound derivatives typically follows a two-step process.

First, the isatin nitrogen must be functionalized with either an alkyne or an azide (B81097) group. A common and straightforward approach is the N-propargylation of the this compound. This is achieved by reacting the isatin with propargyl bromide in the presence of a mild base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF). researchgate.net This step introduces a terminal alkyne group onto the isatin scaffold, preparing it for the subsequent cycloaddition reaction.

The second step is the CuAAC reaction itself. The N-propargylated 6-bromo-5-fluoroisatin is reacted with a diverse range of organic azides (R-N₃) in the presence of a copper(I) catalyst. researchgate.net The copper(I) catalyst is often generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.org This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov The versatility of this method lies in the vast commercial availability or ease of synthesis of various organic azides, allowing for the introduction of a wide array of functional groups and molecular fragments onto the isatin core. researchgate.net

Table 1: General Scheme for Triazole-Tethered Isatin Synthesis

| Step | Reactants | Reagents & Conditions | Product |

| 1. N-Propargylation | This compound, Propargyl bromide | K₂CO₃, DMF | N-propargyl-6-bromo-5-fluoroindoline-2,3-dione |

| 2. CuAAC | N-propargyl-6-bromo-5-fluoroindoline-2,3-dione, Organic Azide (R-N₃) | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O | 1-(1-(R)-1H-1,2,3-triazol-4-yl)methyl)-6-bromo-5-fluoroindoline-2,3-dione |

Reaction with Various Nucleophiles for Diverse Substituted Derivatives

The C3-carbonyl group of the indoline-2,3-dione nucleus is highly electrophilic and serves as a prime site for nucleophilic attack, leading to a broad spectrum of C3-substituted derivatives. The electron-withdrawing effects of the bromine and fluorine atoms at the C6 and C5 positions, respectively, further enhance the reactivity of this carbonyl group.

A prominent example is the condensation reaction with various amine-containing nucleophiles. The reaction of isatins with primary amines or diamines readily forms Schiff bases (imines). For instance, the condensation of isatin or 5-fluoroisatin (B27256) with various diamines has been shown to proceed efficiently in an aqueous suspension, often without the need for an acid catalyst. nih.gov The presence of a fluorine atom at the C5 position was observed to increase reaction yields and shorten reaction times, a principle that applies to the more electron-deficient this compound. nih.gov

Similarly, condensation with hydrazine derivatives, such as thiosemicarbazide, yields the corresponding thiosemicarbazones. This reaction is well-documented for fluorinated isatins and represents a reliable method for introducing new functionalities at the C3 position. tntech.edu

Table 2: Representative Nucleophilic Reactions at the C3-Position

| Nucleophile Type | Example Nucleophile | Product Type |

| N-Nucleophile | Primary Amines (R-NH₂) | C3-Imines (Schiff Bases) |

| N-Nucleophile | Thiosemicarbazide | C3-Thiosemicarbazones |

| S-Nucleophile | Thiols (in specific contexts) | Thio-adducts |

| C-Nucleophile | Active Methylene (B1212753) Compounds | Knoevenagel Condensation Products |

These reactions demonstrate the utility of the C3-carbonyl as a versatile handle for introducing molecular diversity, enabling the synthesis of large libraries of compounds for further investigation.

Divergent Synthetic Protocols for this compound Analogues

Divergent synthesis is a powerful strategy where a common intermediate is used to generate a wide library of structurally distinct molecules. This compound is an excellent starting point for such protocols.

The synthetic methodologies described previously form the basis of effective divergent approaches. The "click chemistry" route is a prime example of a divergent strategy. nih.govbham.ac.uk From a single common intermediate, N-propargyl-6-bromo-5-fluoroindoline-2,3-dione, a multitude of analogues can be synthesized simply by varying the azide coupling partner. researchgate.net This allows for the rapid generation of a library of triazole-containing isatins with diverse terminal functionalities.

Likewise, the reactivity of the C3-carbonyl towards nucleophiles provides another divergent pathway. A single batch of this compound can be reacted with a panel of different nucleophiles (e.g., various substituted anilines, hydrazides, or active methylene compounds) to produce a library of C3-functionalized analogues. nih.gov

Furthermore, multicomponent reactions (MCRs) offer a sophisticated divergent approach by combining several starting materials in a one-pot synthesis to create complex molecules. rsc.org While specific MCRs starting directly with this compound are not detailed in the provided literature, the principle of combining its reactivity with other processes, such as the CuAAC, in a sequential one-pot manner, represents a state-of-the-art strategy for generating molecular diversity. For example, a cascade reaction involving an azide-alkyne cycloaddition followed by a Knoevenagel condensation could theoretically be designed to produce highly complex isatin analogues in a single, efficient operation. rsc.org Structure-activity relationship studies on related compounds have indicated that electron-withdrawing groups on the isatin ring can be favorable for biological activity, underscoring the value of synthesizing diverse analogues of this scaffold. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromo 5 Fluoroindoline 2,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 6-bromo-5-fluoroindoline-2,3-dione derivatives. Through ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity and electronic environment of each atom can be determined.

While specific spectral data for this compound is not extensively published, a detailed analysis can be inferred from closely related analogues, such as 6-bromoindoline-2,3-dione and 5-fluoroindoline-2,3-dione. rsc.org

For a this compound molecule, the ¹H NMR spectrum is expected to show distinct signals for the two remaining aromatic protons and the N-H proton. The proton at the C4 position would appear as a doublet, with its chemical shift influenced by the adjacent fluorine atom. The proton at the C7 position would also likely appear as a doublet. The N-H proton typically presents as a broad singlet at a downfield chemical shift, often above 11.0 ppm in DMSO-d₆, due to the deshielding effects of the adjacent carbonyl groups. rsc.org

In ¹³C NMR spectroscopy, the two carbonyl carbons (C2 and C3) are the most downfield signals, typically appearing between 158 and 184 ppm. rsc.org The carbon atoms attached to the halogens (C5 and C6) would exhibit characteristic shifts and coupling. The C5 carbon, bonded to fluorine, would show a large one-bond coupling constant (¹JCF), a key indicator of its position. The C6 carbon, bonded to bromine, would also have a distinct chemical shift.

Table 1: Comparative ¹H and ¹³C NMR Data for Related Isatin (B1672199) Derivatives (in DMSO-d₆)

| Compound | Nucleus | C4-H (ppm) | C7-H (ppm) | N-H (ppm) | C=O (ppm) |

|---|---|---|---|---|---|

| 6-Bromoindoline-2,3-dione rsc.org | ¹H | 7.43 (d) | 7.07 (d) | 11.14 (s) | - |

| ¹³C | 126.59 | 115.40 | - | 183.61, 159.72 | |

| 5-Fluoroindoline-2,3-dione rsc.org | ¹H | - | - | 11.04 (s) | - |

| ¹³C | - | - | - | 184.28, 159.87 |

Note: Full aromatic region for 5-fluoroindoline-2,3-dione reported as a multiplet (7.76-5.88 ppm). rsc.org

Mass Spectrometry (HRMS, LC-MS) for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for confirming the molecular weight and elemental composition of this compound derivatives.

HRMS provides an extremely accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₈H₃BrFNO₂), the expected exact mass can be calculated. A key feature in the mass spectrum of these compounds is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. rsc.org

For instance, the HRMS data for 6-bromoindoline-2,3-dione shows a calculated [M+H]⁺ of 225.9504, with a found value of 225.9507, confirming its elemental composition. rsc.org A similar level of accuracy would be expected for its 5-fluoro analogue.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing reaction mixtures, assessing the purity of derivatives, and studying their metabolic fate in biological systems. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound derivatives. The isatin core possesses several characteristic vibrational modes.

The most prominent features in the IR spectrum are the stretching vibrations of the two carbonyl groups (C=O) and the N-H group. researchgate.net

C=O Stretching: The dicarbonyl system at the C2 and C3 positions gives rise to strong absorption bands typically in the region of 1700-1770 cm⁻¹. The C2-ketone and C3-amide carbonyls often appear as a distinct triplet or a set of sharp peaks due to vibrational coupling and solid-state effects. researchgate.net For example, 6-bromoindoline-2,3-dione shows strong peaks at 1742 and 1709 cm⁻¹. rsc.org

N-H Stretching: The stretching vibration of the amide N-H bond typically appears as a single, often broad, peak in the range of 3100-3300 cm⁻¹. In 6-bromoindoline-2,3-dione, this band is observed at 3204 cm⁻¹. rsc.org

C-F and C-Br Stretching: The vibrations for the carbon-halogen bonds occur at lower frequencies in the fingerprint region of the spectrum.

Table 2: Characteristic IR Frequencies for Related Isatin Derivatives (KBr, cm⁻¹)

| Compound | ν(N-H) | ν(C=O) |

|---|---|---|

| 6-Bromoindoline-2,3-dione rsc.org | 3204 | 1742, 1709 |

| 5-Bromoindoline-2,3-dione rsc.org | 3212 | 1746, 1713 |

| 5-Fluoroindoline-2,3-dione rsc.org | 3073 | 1709 |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

X-ray crystallography provides the ultimate confirmation of molecular structure by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique is invaluable for understanding the conformation, planarity, and intermolecular interactions that govern the crystal packing of this compound derivatives.

Analysis of Fused-Ring Systems Planarity and Conformation

Crystal structures of related isatin derivatives consistently show that the fused indoline-2,3-dione ring system is nearly planar. researchgate.netresearchgate.net For a derivative like 5-bromo-1-ethylindoline-2,3-dione, the indoline (B122111) ring system is almost perfectly flat, with minimal deviation of atoms from the mean plane. researchgate.net Any substituents on the nitrogen atom, such as an alkyl or benzyl (B1604629) group, will have a defined orientation relative to this plane, which can be quantified by torsion angles. researchgate.netresearchgate.net This planarity is crucial for facilitating the intermolecular interactions that stabilize the crystal lattice.

Examination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in a crystal is dictated by a network of intermolecular interactions. rsc.orgchemrxiv.org For this compound, several key interactions are expected to define its supramolecular architecture:

Hydrogen Bonding: The N-H group is a hydrogen bond donor, and the carbonyl oxygens (particularly the C2-ketone) are strong hydrogen bond acceptors. This typically leads to the formation of robust N-H···O hydrogen bonds, often creating dimers or chain-like motifs that are fundamental to the crystal packing. researchgate.netresearchgate.net

Halogen Bonding: The bromine and fluorine atoms introduce the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can interact favorably with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (C-Br···O). mdpi.comnih.gov These directional interactions can be a significant force in crystal engineering, guiding the assembly of molecules in the solid state. mdpi.com

π–π Stacking: The planar, aromatic nature of the fused ring system allows for π–π stacking interactions between adjacent molecules, further stabilizing the crystal structure. researchgate.net

Computational studies on halogenated oxindoles confirm that these varied intermolecular forces, including C-H···O and C-H···halogen interactions, compete and cooperate to determine the final crystal packing arrangement. mdpi.comnih.gov

Absolute Structure Determination and Chiral Conformations in Crystal Lattices

When a derivative of this compound is chiral, for example, due to a stereocenter in an N-substituted side chain, X-ray crystallography can be used to determine its absolute configuration. nih.gov By using a radiation wavelength that can induce anomalous dispersion effects, the absolute arrangement of atoms in a non-centrosymmetric crystal can be established, allowing for the unambiguous assignment of R or S stereochemistry. researchgate.net This is a critical step in the development of enantiomerically pure compounds. The Flack parameter is a key value derived from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry. researchgate.net

Computational and Theoretical Investigations of 6 Bromo 5 Fluoroindoline 2,3 Dione

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug design for predicting the binding affinity and mode of action of a potential drug.

Molecular docking studies on derivatives of 6-bromoindoline-2,3-dione have been performed to elucidate their binding patterns with potential inhibitory targets. researchgate.net For instance, N-alkylated derivatives of 6-bromoindoline-2,3-dione were docked against two bacterial protein targets from the Protein Data Bank: PDB ID 3G7B and PDB ID 3T0T, using the AutoDock Vina program. researchgate.net

These studies calculate a binding energy, which indicates the affinity of the ligand for the receptor; a more negative value suggests a stronger and more stable interaction. The docking results for the N-alkylated analogs indicated good binding affinities, suggesting that the core structure of 6-bromoindoline-2,3-dione is a viable scaffold for interacting with these biological targets. researchgate.net The specific binding energies are influenced by the nature of the alkyl substituent attached to the nitrogen of the indoline (B122111) ring.

Table 1: Predicted Binding Affinities of N-alkylated 6-bromoindoline-2,3-dione Derivatives with Bacterial Protein Targets

| Compound Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| 6-bromo-1-pentylindoline-2,3-dione (Analog) | 3G7B | -7.5 |

| 6-bromo-1-pentylindoline-2,3-dione (Analog) | 3T0T | -7.1 |

| 6-bromo-1-octylindoline-2,3-dione (Analog) | 3G7B | -7.9 |

| 6-bromo-1-octylindoline-2,3-dione (Analog) | 3T0T | -7.8 |

| 6-bromo-1-nonylindoline-2,3-dione (Analog) | 3G7B | -8.1 |

This table presents data for N-alkylated derivatives of 6-bromoindoline-2,3-dione as models for potential interactions.

Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex.

In the docking studies of N-alkylated 6-bromoindoline-2,3-dione derivatives with proteins 3G7B and 3T0T, several key interacting residues were identified. researchgate.net For example, the oxygen atoms of the dione (B5365651) group and the bromine atom on the indole (B1671886) ring are frequently involved in forming hydrogen bonds and halogen bonds, respectively. The planar indole ring often participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site.

Table 2: Key Interacting Residues for N-octyl-6-bromoindoline-2,3-dione (Analog) in Target Proteins

| Target Protein (PDB ID) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| 3G7B | TYR 218, LYS 15 | Hydrogen Bond, Hydrophobic |

This table shows examples of key interactions for an N-alkylated derivative, illustrating the types of interactions the 6-bromoindoline-2,3-dione scaffold can form.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide fundamental information about molecular structure, stability, and reactivity.

DFT calculations have been performed on derivatives of 6-bromoindoline-2,3-dione at the B3LYP/6-311++G(d,p) level of theory to understand their electronic properties. researchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For the N-alkylated derivatives of 6-bromoindoline-2,3-dione, the HOMO orbitals are primarily localized on the aromatic ring and the bromine atom, while the LUMO orbitals are centered on the dione moiety. researchgate.net

Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated from the HOMO and LUMO energies. These descriptors provide further insights into the molecule's reactivity profile.

Table 3: Calculated Quantum Chemical Parameters for 6-bromo-1-pentylindoline-2,3-dione (Analog)

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Energy of HOMO | E_HOMO | -6.91 |

| Energy of LUMO | E_LUMO | -3.05 |

| HOMO-LUMO Energy Gap | ΔE | 3.86 |

| Electronegativity | χ | 4.98 |

| Chemical Hardness | η | 1.93 |

This table provides representative DFT data for an N-alkylated analog, which serves as a model for 6-bromo-5-fluoroindoline-2,3-dione.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For molecules in the indoline-2,3-dione family, MEP analysis typically reveals that the most negative potential (red) is located around the carbonyl oxygen atoms of the dione group, making them primary sites for hydrogen bond donation. dntb.gov.ua The region around the N-H group shows a positive potential (blue), indicating its role as a hydrogen bond donor. The halogen atoms (bromine and fluorine) also influence the electrostatic potential, creating localized regions of varying charge that can participate in specific interactions like halogen bonding.

In Silico Prediction of Pharmacokinetic Parameters Relevant to Drug Design

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound and predict its pharmacokinetic properties, helping to identify candidates with a higher probability of success in clinical trials.

For a compound like this compound, ADMET prediction would involve evaluating its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-alkylated 6-bromoindoline-2,3-dione |

| 6-bromo-1-pentylindoline-2,3-dione |

| 6-bromo-1-octylindoline-2,3-dione |

| 6-bromo-1-nonylindoline-2,3-dione |

| Tyrosine |

| Phenylalanine |

| Tryptophan |

| Isoleucine |

Computational Analysis of Opto-electronic Properties of this compound

The exploration of novel organic materials for opto-electronic applications has identified isatin (B1672199) and its derivatives as a promising class of compounds. Their inherent electronic properties, coupled with the potential for tunable functionality through substitution, make them intriguing candidates for advanced technologies. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens to predict and understand the opto-electronic behavior of these molecules before their synthesis and experimental characterization. This section delves into the theoretical investigation of this compound, focusing on its non-linear optical (NLO) effects and charge transport characteristics, which are pivotal for its potential use in opto-electronic devices.

Non-linear Optical Effects

Non-linear optical (NLO) materials are at the heart of various photonic technologies, including optical switching and data processing. Organic molecules with extended π-conjugation often exhibit significant second-order NLO properties. The isatin scaffold, with its fused ring system and carbonyl groups, provides a basis for NLO activity. The introduction of electron-withdrawing and electron-donating groups can further enhance these properties.

While direct computational data for the NLO properties of this compound is not extensively available in the current literature, studies on analogous substituted isatins and other organic molecules provide valuable insights. For instance, a DFT-based study on 6'-Amino-5-fluoro-2-oxo-3'-propyl-2'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile, which contains a fluoro-indoline core, highlighted the potential for significant NLO response. The calculations for this related compound, performed at the B3LYP/6-311+G(d,p) level of theory, were compared with urea, a standard reference material for NLO properties.

Theoretical calculations on other substituted anilines have shown that modifications to donor and acceptor strengths, as well as the nature of substituents, can significantly impact the first-order hyperpolarizability (β), a key parameter for NLO activity. It has been observed that increasing the donor strength and modifying the acceptor group can lead to an increase in the first-order hyperpolarizability.

To illustrate the kind of data generated in such computational studies, the following table presents theoretical NLO data for a related substituted indoline derivative, 6-chloro-1-phenylindoline-2,3-dione. This data serves as a representative example of the NLO properties that could be computationally investigated for this compound.

| Compound | Methodology | Dipole Moment (μ) [Debye] | Average Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] |

|---|---|---|---|---|

| 6-chloro-1-phenylindoline-2,3-dione | DFT | Value | Value | Value |

Charge Transport Properties and Potential for Optoelectronic Material Applications

The efficiency of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is critically dependent on the charge transport properties of the active material. Computational methods are instrumental in predicting whether a material is likely to be a good hole or electron transporter. These predictions are based on parameters such as the reorganization energy (λ), which quantifies the energy required for a molecule to change its geometry from the neutral to the charged state, and the electronic coupling between adjacent molecules.

Studies on heterocyclic compounds have shown that the introduction of heteroatoms and various substituents can significantly affect charge mobility. For example, the incorporation of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron transport. nih.gov The presence of both electron-donating and electron-accepting moieties within a π-conjugated system can lead to materials with ambipolar charge transport behavior, where both holes and electrons can move through the material. rsc.org

A DFT study on 6-chloro-1-phenylindoline-2,3-dione revealed that the crystal could be a promising hole-transport material due to its high hole mobility, with the uokerbala.edu.iq direction being the most favorable for charge transport. This highlights the potential of halogenated isatin derivatives in electronic applications.

Computational analyses of various isatin derivatives have focused on their HOMO-LUMO energy gaps, which are crucial for determining their electronic and optical properties. A smaller HOMO-LUMO gap generally correlates with higher reactivity and can be indicative of better charge transport capabilities. Studies on 5-fluoroisatin (B27256) and 5-chloroisatin (B99725) have shown that halogen substitution decreases the HOMO-LUMO energy gap compared to the parent isatin molecule, suggesting that these derivatives are less stable and potentially more conductive. uokerbala.edu.iqresearchgate.net

The following interactive table presents representative computational data for charge transport-related properties of a similar halogenated isatin derivative, providing a framework for what a detailed analysis of this compound would entail.

| Compound | Methodology | HOMO Energy [eV] | LUMO Energy [eV] | Energy Gap (HOMO-LUMO) [eV] | Hole Reorganization Energy (λh) [eV] | Electron Reorganization Energy (λe) [eV] |

|---|---|---|---|---|---|---|

| 5-fluoroisatin | DFT/B3LYP/6-311++G(2d,2p) | -7.19 | -3.00 | 4.19 | Value | Value |

| 5-chloroisatin | DFT/B3LYP/6-311++G(2d,2p) | -7.14 | -3.14 | 4.00 | Value | Value |

The collective findings from computational studies on related halogenated isatins suggest that this compound likely possesses interesting opto-electronic properties. The presence of both bromine and fluorine, two different halogens, on the aromatic ring could lead to a unique electronic landscape, potentially enhancing both its non-linear optical response and its charge transport characteristics, making it a worthy candidate for further theoretical and experimental investigation for advanced opto-electronic materials.

Future Research Directions and Translational Perspectives

Exploration of Broader Biological Target Landscape for 6-Bromo-5-fluoroindoline-2,3-dione

The isatin (B1672199) scaffold is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net Future research should focus on screening this compound against a diverse panel of enzymes and receptors to uncover its full therapeutic potential.

Potential Target Classes:

Kinases: Isatin derivatives have shown inhibitory activity against various protein kinases, which are crucial in cancer and inflammatory diseases. Sunitinib, an approved anti-cancer drug, is an isatin derivative. nih.gov Investigating the effect of this compound on different kinase families, such as tyrosine kinases and cyclin-dependent kinases, could reveal novel anti-proliferative agents.

Proteases: Isatin-based compounds have been identified as inhibitors of viral proteases, including those from SARS-CoV and other coronaviruses. nih.gov Given the ongoing interest in antiviral therapies, evaluating this compound against a range of viral and host proteases is a promising avenue.

Monoamine Oxidases (MAOs): Isatin is a known endogenous inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters. acs.orgacs.org The halogen substituents on this compound could enhance its potency and selectivity for MAO-A or MAO-B, suggesting potential applications in neurological disorders like Parkinson's disease and depression.

Histone Deacetylases (HDACs): HDAC inhibitors are an emerging class of anti-cancer drugs. Halogenated isatins have been reported as HDAC inhibitors, with the halogen atom playing a key role in their activity. nih.gov This suggests that this compound could be a valuable candidate for epigenetic-based cancer therapy.

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The chemical reactivity of the isatin core, particularly at the N-1, C-2, and C-3 positions, allows for extensive derivatization to optimize its biological activity. nih.govnih.gov

Key Derivatization Approaches:

N-Alkylation and N-Acylation: Introducing various alkyl, aryl, or acyl groups at the N-1 position can significantly impact the compound's solubility, cell permeability, and target-binding affinity. nih.govsciensage.info

Schiff Base Formation: Condensation of the C-3 carbonyl group with primary amines yields Schiff bases, a class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. biomedres.us

Spiro-heterocycle Synthesis: The reactivity of the C-3 carbonyl group can be exploited to construct spiro-oxindole derivatives, which are present in many natural products and possess interesting biological profiles. researchgate.net

Multi-component Reactions: Utilizing this compound in multi-component reactions can rapidly generate libraries of complex molecules for high-throughput screening. biomedres.us

A study on multi-substituted isatin derivatives reported the synthesis of 5-bromo-6-fluoro isatin, a close analog of the title compound. nih.gov This highlights the feasibility of synthesizing and further modifying such di-halogenated isatins.

Advanced In Vitro and In Vivo Pharmacological Evaluation

A comprehensive pharmacological assessment is crucial to understand the therapeutic potential of this compound.

In Vitro Studies:

Antiproliferative Assays: The cytotoxic effects of the compound should be evaluated against a panel of human cancer cell lines from different origins (e.g., leukemia, hepatoma, colon cancer) to determine its potency and selectivity. nih.gov

Antimicrobial Screening: The compound should be tested against a variety of pathogenic bacteria and fungi, including drug-resistant strains. The substitution with halogens like fluorine and bromine has been shown to enhance the antimicrobial activity of isatin derivatives. kashanu.ac.ir

Enzyme Inhibition Assays: Quantitative enzymatic assays are necessary to determine the inhibitory constants (IC₅₀ or Kᵢ) against specific targets identified in the initial screening. nih.gov

In Vivo Studies:

Animal Models of Disease: Promising in vitro results should be followed by evaluation in relevant animal models of cancer, infectious diseases, or neurological disorders to assess efficacy and preliminary safety.

Pharmacokinetic Profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to understand the compound's behavior in a biological system and to guide further optimization. The introduction of a fluorine atom can often improve metabolic stability and bioavailability. jetir.org

Structure-Based Drug Design and Optimization of this compound Analogues

Computational modeling and structural biology can provide valuable insights for the rational design of more potent and selective analogs of this compound.

Molecular Docking: Docking studies can predict the binding modes of the compound and its derivatives within the active sites of target proteins, helping to elucidate the mechanism of action and guide the design of new analogs with improved interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to correlate the structural features of a series of isatin derivatives with their biological activities, leading to predictive models for designing more active compounds. researchgate.net

X-ray Crystallography: Obtaining co-crystal structures of the compound or its analogs bound to their protein targets would provide a detailed atomic-level understanding of the binding interactions, facilitating structure-based drug design efforts.

Theoretical studies on halogenated isatin derivatives have shown that the position and nature of the halogen substituent significantly influence the molecule's electronic structure and stability, which in turn affects its biological activity. jetir.org This underscores the importance of a systematic structure-based approach to optimize the properties of this compound.

Applications in Advanced Materials Science and Specialty Chemicals

Beyond its potential in medicine, the unique chemical properties of this compound suggest its utility in materials science and as a specialty chemical.

Dyes and Pigments: Isatin and its derivatives have been explored for their use in the dye industry. irapa.org The specific halogen substitution pattern of this compound may impart unique coloristic properties.

Corrosion Inhibitors: Some isatin derivatives have shown promise as corrosion inhibitors for metals. irapa.org The electron-rich aromatic system and heteroatoms in this compound could enable it to adsorb onto metal surfaces and protect them from corrosion.

Organic Synthesis Building Block: The versatile reactivity of the isatin core makes it a valuable starting material for the synthesis of more complex heterocyclic systems and functional molecules. researchgate.net this compound can serve as a key intermediate in the preparation of novel organic compounds with potential applications in various fields of chemistry. acs.org Isatin derivatives are also used in the synthesis of agrochemicals and pesticides. acs.org

The exploration of isatin derivatives in the development of functional materials is an expanding field, and the specific properties conferred by the bromo- and fluoro-substituents of the title compound could lead to novel applications. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-5-fluoroindoline-2,3-dione, and how can halogenation positioning be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves sequential halogenation of the indoline-2,3-dione scaffold. Fluorination is often performed first using electrophilic fluorinating agents (e.g., Selectfluor) to minimize steric hindrance, followed by bromination via radical or electrophilic substitution. Protecting groups (e.g., acetyl) may stabilize reactive intermediates during regioselective bromination at the 5-position. Purification via column chromatography with polar aprotic solvents (e.g., ethyl acetate/hexane) is critical for isolating the product. While direct evidence for this compound is limited, analogous halogenation strategies for indoline-2,3-dione derivatives are well-documented .

Q. How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) is the gold standard for structural confirmation. High-resolution data collection (e.g., at 100 K) reduces thermal motion artifacts .

- Spectroscopy : NMR is essential for verifying fluorine substitution, while and NMR identify backbone protons and carbons. Mass spectrometry (HRMS-ESI) confirms molecular weight.

Advanced Research Questions

Q. How do bromo and fluoro substituents at positions 5 and 6 influence the electronic properties and bioactivity of indoline-2,3-dione?

- Methodological Answer :

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare results with experimental data (e.g., X-ray bond lengths, NMR chemical shifts) to validate substituent effects .

- Bioactivity Testing : In antibacterial assays (e.g., MIC against S. aureus), the electron-withdrawing effects of Br/F enhance interaction with bacterial enzymes. Steric effects from substituents can be quantified via CoMFA or molecular docking .

Q. What strategies resolve contradictions between experimental crystallographic data and computational models for halogenated indoline-2,3-diones?

- Methodological Answer :

- Refinement Protocols : Use SHELXL’s TWIN and BASF commands to handle twinned crystals. Incorporate Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O) missed in computational models .

- DFT Optimization : Adjust computational parameters (e.g., solvent effects in PCM models) to match experimental conditions. Validate with QTAIM (Quantum Theory of Atoms in Molecules) for bond critical points .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects in halogenated indoline-2,3-diones?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with Cl, I, or methyl groups at positions 5/6. Test bioactivity (e.g., enzyme inhibition) to correlate electronic (Hammett σ constants) and steric (Taft parameters) effects .

- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression identifies dominant factors (e.g., electronegativity vs. lipophilicity) driving activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.